Tiocarbazil
Overview
Description
Tiocarbazil is a thiocarbamate herbicide primarily used to control grass weeds in submerged rice fields. It was introduced in the early 1970s and is known for its effectiveness in managing barnyard grasses . The chemical formula for this compound is C₁₆H₂₅NOS, and it is a chiral molecule with selective inhibition of lipid synthesis as its mode of action .
Mechanism of Action
Target of Action
Tiocarbazil primarily targets acetylcholinesterase , a key enzyme in the nervous system . This enzyme plays a crucial role in terminating signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
This compound acts as an inhibitor of acetylcholinesterase . By suppressing the action of this enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in prolonged signal transmission at the neuromuscular junction .
Biochemical Pathways
The metabolism of thiocarbamates, the group to which this compound belongs, occurs through two major pathways in mammals. One pathway involves sulfoxidation and conjugation with glutathione . The conjugation product is then cleaved to a cysteine derivative, which is metabolized to a mercapturic acid compound .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an excess of acetylcholine in the synaptic cleft. This can result in continuous stimulation of the muscles, glands, and central nervous system. The specific molecular and cellular effects of this compound are subject to further investigation .
Action Environment
The efficacy and stability of this compound, like other thiocarbamate herbicides, can be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tiocarbazil is synthesized through the reaction of di-sec-butylamine with carbon disulfide, followed by the addition of benzyl chloride. The reaction conditions typically involve the use of a solvent such as acetonitrile and a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature and pressure to optimize the reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Tiocarbazil undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Tiocarbazil has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study thiocarbamate chemistry and its reactivity.
Medicine: Explored for its potential use as a lead compound in the development of new herbicides with improved selectivity and reduced toxicity.
Industry: Utilized in the agricultural sector to enhance crop yield by controlling unwanted plant growth
Comparison with Similar Compounds
- EPTC (S-ethyl dipropylthiocarbamate)
- Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate)
- Pebulate (S-propyl butylethylthiocarbamate)
Comparison: Tiocarbazil is unique among thiocarbamate herbicides due to its selective inhibition of lipid synthesis and its effectiveness in submerged rice fields. Unlike EPTC and Molinate, which are used in dryland crops, this compound is specifically formulated for use in aquatic environments, making it highly effective against barnyard grasses .
Properties
IUPAC Name |
S-benzyl N,N-di(butan-2-yl)carbamothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS/c1-5-13(3)17(14(4)6-2)16(18)19-12-15-10-8-7-9-11-15/h7-11,13-14H,5-6,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSUVQBHRAWOQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)SCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034425 | |
Record name | Tiocarbazil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36756-79-3 | |
Record name | Tiocarbazil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36756-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiocarbazil [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036756793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiocarbazil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-benzyl di-sec-butylthiocarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIOCARBAZIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO440RHO7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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